molecular formula C14H18ClNO3S B1223449 1-Methyl ethyl 2-chloro-5-[[[(1-methylethoxy)thiooxo]methyl]amino]-benzoate CAS No. 135812-34-9

1-Methyl ethyl 2-chloro-5-[[[(1-methylethoxy)thiooxo]methyl]amino]-benzoate

Cat. No.: B1223449
CAS No.: 135812-34-9
M. Wt: 315.8 g/mol
InChI Key: AXTNFJKQZPETJA-UHFFFAOYSA-N
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Description

UC-38 is a small molecule drug known for its potent inhibitory effects on human immunodeficiency virus (HIV)-1 reverse transcriptase. It is a derivative of oxathiin carboxanilide, which has been studied for its antiviral properties. UC-38 has shown significant promise in preclinical studies for its ability to inhibit HIV replication and induce apoptosis in certain cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UC-38 involves several key steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its biological activity. The synthetic route typically includes:

    Formation of the Core Structure: The core structure of UC-38 is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to improve the compound’s pharmacokinetic properties. This may include halogenation, methylation, or the addition of other substituents.

Industrial Production Methods

Industrial production of UC-38 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

    Batch Processing: Utilizing large reactors to carry out the condensation and functionalization reactions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

UC-38 undergoes several types of chemical reactions, including:

    Oxidation: UC-38 can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups on UC-38, potentially altering its pharmacological properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the UC-38 molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

UC-38 has a broad range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.

    Biology: Investigated for its role in inhibiting HIV-1 reverse transcriptase and inducing apoptosis in cancer cells.

    Medicine: Explored as a potential therapeutic agent for HIV and certain types of cancer.

    Industry: Potential applications in the development of antiviral drugs and cancer therapeutics.

Mechanism of Action

UC-38 exerts its effects primarily through the inhibition of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. By binding to the enzyme, UC-38 prevents the transcription of viral RNA into DNA, thereby inhibiting viral replication. Additionally, UC-38 has been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and death pathways .

Comparison with Similar Compounds

UC-38 is compared with other similar compounds, such as:

    UC-84: Another oxathiin carboxanilide derivative, UC-84 is less potent than UC-38 in inhibiting HIV-1 reverse transcriptase.

    UC-781: A structurally related compound that retains potency against drug-resistant strains of HIV-1.

    Other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Compounds like efavirenz and nevirapine, which also inhibit HIV-1 reverse transcriptase but differ in their chemical structure and resistance profiles.

UC-38 stands out due to its unique structure and potent inhibitory effects on both HIV-1 reverse transcriptase and cancer cell proliferation .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

135812-34-9

Molecular Formula

C14H18ClNO3S

Molecular Weight

315.8 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C14H18ClNO3S/c1-8(2)18-13(17)11-7-10(5-6-12(11)15)16-14(20)19-9(3)4/h5-9H,1-4H3,(H,16,20)

InChI Key

AXTNFJKQZPETJA-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Key on ui other cas no.

135812-34-9

Synonyms

2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)benzoic acid
NSC 629243
NSC-629243
UC-38
Uniroyal Jr.

Origin of Product

United States

Synthesis routes and methods

Procedure details

This is the preparation of compound 32 using 1,3-dicyclohexylcarbodiimide. A mixture of 2-chloro-5-[[(1-methylethoxy)thioxomethyl]amino]benzoic acid (2 g, 0.007 mol), isopropyl alcohol (1.3 g, 0.02 mol), 4-dimethylaminopyridine (0.85 g, 0.007 mol) in 25 ml methylene chloride was stirred in an ice bath and 1,3-dicyclohexylcarbodiimide (1.7 g 0.008 mol) added. The mixture was allowed to come to ambient temperature and stirred overnight. The precipitated solid was filtered off and the filtrate washed with dilute hydrochloric acid and aqueous 5% sodium bicarbonate. After drying over magnesium sulfate, filtering and removing the methylene chloride, the product was crystallized from toluene/petroleum ether. Yield 1.2 g m.p. 89° C. A mixed m.p. with authentic compound 32 also gave m.p. 89°-90° C. The N.M.R. spectrum was identical with that of authentic compound 32.
[Compound]
Name
compound 32
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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2 g
Type
reactant
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1.3 g
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reactant
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0.85 g
Type
catalyst
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Quantity
25 mL
Type
solvent
Reaction Step Two

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